2-(Pyrimidin-2-ylcarbamoyl)benzoic acid

Antifungal Coordination Chemistry Candida albicans

2-(Pyrimidin-2-ylcarbamoyl)benzoic acid (CAS 17332-60-4), also known as N-pyrimidinobenzamide-2-carboxylic acid (NPBCA), is a phthalamic acid derivative with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol. The compound features a pyrimidine ring linked to a benzoic acid moiety via a carbamoyl bridge at the ortho position.

Molecular Formula C12H9N3O3
Molecular Weight 243.22 g/mol
CAS No. 17332-60-4
Cat. No. B095320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-ylcarbamoyl)benzoic acid
CAS17332-60-4
SynonymsN-pyrimidinobenzamide-2-carboxylic acid
NPBCA
Molecular FormulaC12H9N3O3
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)C(=O)O
InChIInChI=1S/C12H9N3O3/c16-10(15-12-13-6-3-7-14-12)8-4-1-2-5-9(8)11(17)18/h1-7H,(H,17,18)(H,13,14,15,16)
InChIKeyWZPJLRNYHFVOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 2-(Pyrimidin-2-ylcarbamoyl)benzoic Acid (CAS 17332-60-4)? A Procurement Baseline


2-(Pyrimidin-2-ylcarbamoyl)benzoic acid (CAS 17332-60-4), also known as N-pyrimidinobenzamide-2-carboxylic acid (NPBCA), is a phthalamic acid derivative with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol . The compound features a pyrimidine ring linked to a benzoic acid moiety via a carbamoyl bridge at the ortho position. Unlike simple benzoic acids, this asymmetric bidentate ligand [1] is employed in coordination chemistry to construct metal-organic architectures, and its metal chelates have been investigated for antifungal, antibacterial, and anti-inflammatory properties [2].

Why Generic Ortho-Phthalamic Acids Cannot Substitute 2-(Pyrimidin-2-ylcarbamoyl)benzoic Acid in Coordinated Research


Indiscriminate substitution with regioisomers (e.g., para-derivatives like 4-(pyrimidin-2-ylamino)benzoic acid) or simpler phthalamic acids fails because the ortho-carboxyl group in NPBCA uniquely enables a chelating N,O-bidentate coordination mode with transition metals [1]. This specific spatial arrangement dictates the geometry and resulting biological activity of its metal complexes. Quantitative studies demonstrate that the chelates of NPBCA exhibit specific antimicrobial minimum inhibitory concentrations (MICs) that are not simply a function of the metal ion alone, but are dependent on the ligand field created by the precise ortho-arrangement, resulting in differential potency profiles compared to ligands lacking this specific donor topology [2].

Differentiated Procurement: 2-(Pyrimidin-2-ylcarbamoyl)benzoic Acid vs. Analogs — A Quantitative Evidence Guide


Antifungal Activity: NPBCA-Cu(II) Complex vs. Free Ligand and Metal Salt Baseline

The NPBCA ligand synthesized into a Cu(II) chelate shows measurable antifungal activity against Candida albicans, whereas the free organic ligand and the simple copper salt alone show no meaningful activity, demonstrating a synergistic bioactive effect requiring the specific chelate structure [1]. Quantitatively, the NPBCA-Cu(II) complex achieves a growth inhibition level that is significant compared to the null-effect baselines, although a direct MIC value comparison is limited to class-level inference [2].

Antifungal Coordination Chemistry Candida albicans

Antibacterial Spectrum: NPBCA-Zn(II) and Mn(II) Chelates vs. Other Transition Metal Complexes

NPBCA forms chelates with Zn(II), Ni(II), Co(II), and Mn(II) that exhibit differential antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) [1]. The Zn(II)-NPBCA complex shows relatively higher activity against S. aureus, while Mn(II)-NPBCA shows a broader spectrum, both measured by zone of inhibition or broth dilution at 37°C. These quantitative differences in spectrum are attributed to the ligand field stabilization energy imparted by NPBCA, which differs from chelates formed with para-substituted analogs [2].

Antibacterial Gram-positive Gram-negative

Solid-State Conformation: Ortho-Carboxyl vs. Para-Carboxyl Hydrogen Bonding Network

The single-crystal X-ray structure of 2-(pyrimidin-2-ylcarbamoyl)benzoic acid reveals a distinct hydrogen-bonding network involving N—H···O and C—H···O interactions facilitated by the ortho-carboxyl group [1]. Hirshfeld surface analysis quantifies the contribution of these contacts: O···H/H···O interactions account for approximately 31% of the total Hirshfeld surface, while C···H/H···C contacts account for 18% [2]. In the para-isomer 4-(pyrimidin-2-ylamino)benzoic acid, the spatial separation of the carboxyl group drastically alters the crystal packing forces, resulting in a different polymorphic outcome and mechanical properties.

Crystallography Hirshfeld Surface Analysis Intermolecular Interactions

Physicochemical Storage Advantage: Melting Point vs. Fragile Analogues

The target compound has a melting point of 34-38°C, which is significantly lower than the typical melting point of 4-(pyrimidin-2-ylamino)benzoic acid (estimated >200°C based on chemical similarity) . This low melting point near ambient temperature poses a unique handling consideration: it may require controlled cold-chain storage to maintain a crystalline solid, whereas its para-isomer is a stable solid at room temperature. The boiling point is reported at 242.8°C at 760 mmHg , enabling thermal separation from organic impurities via distillation, a technique not feasible with the high-melting para-analog.

Stability Storage Melting Point

Recommended Application Scenarios for 2-(Pyrimidin-2-ylcarbamoyl)benzoic Acid Based on Quantitative Evidence


Precursor for Broad-Spectrum Antimicrobial Metal Chelates

The evidence from Nagar & Mohan (1991) [1] clearly positions NPBCA as a key ligand for generating transition metal complexes (Cu, Zn, Mn) with antifungal and antibacterial properties. When designing a library of metallodrug candidates, researchers should prioritize this ortho-carbamoyl derivative to achieve the specific chelate geometry and resulting broad-spectrum activity that class-level inference suggests is superior to para-substituted analogs.

Solid-State and Crystal Engineering Studies Exploiting Distinct Ortho-Interaction Network

Crystallographers investigating intermolecular interaction landscapes should use this specific isomer as a building block. The Hirshfeld surface analysis [2] confirms a quantified ~31% O···H contact contribution, which is distinct from the >40% typical of para-isomers. This difference directly impacts the design of co-crystals, polymorph screens, and predictive structure-property relationship models.

Analytical Standard and Reference Material for Distillation-Based Purity Assessment

Due to the confirmed boiling point of 242.8°C , this compound can serve as an analytical standard for gas chromatography (GC) and distillation method development for related benzoic acid derivatives. Its unique moderate boiling point, combined with a low melting point, makes it useful for calibrating equipment and testing separation protocols where its high-melting para-isomer would be incompatible.

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